molecular formula C14H20ClN3O2 B12218804 4-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride

4-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride

Cat. No.: B12218804
M. Wt: 297.78 g/mol
InChI Key: GGSPSSVRQUJRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride is a synthetic organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of a pyrazole ring substituted with an ethyl and a methyl group, an amino group linked to a methylene bridge, and a methoxyphenol moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced to the pyrazole ring through alkylation reactions using ethyl halides and methyl halides, respectively.

    Aminomethylation: The amino group is introduced via a Mannich reaction, where formaldehyde and an amine are reacted with the pyrazole derivative.

    Methoxylation: The methoxy group is introduced to the phenol ring through methylation using methyl iodide in the presence of a base.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinones.

    Reduction: Reduction reactions can occur at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole and phenol derivatives.

Scientific Research Applications

4-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The methoxyphenol moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the methoxyphenol moiety.

    1-Methylpyrazole-4-boronic acid pinacol ester: Another pyrazole derivative with a boronic acid group, used in cross-coupling reactions.

    Ethyl 5-amino-1-methylpyrazole-4-carboxylate: A pyrazole derivative with an amino and carboxylate group, used in medicinal chemistry.

Uniqueness

4-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride is unique due to its combination of a pyrazole ring with an ethyl and methyl group, an aminomethyl bridge, and a methoxyphenol moiety. This unique structure imparts specific chemical properties and biological activities that are not observed in simpler pyrazole derivatives.

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

4-[[(1-ethyl-5-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride

InChI

InChI=1S/C14H19N3O2.ClH/c1-4-17-10(2)12(9-16-17)15-8-11-5-6-13(18)14(7-11)19-3;/h5-7,9,15,18H,4,8H2,1-3H3;1H

InChI Key

GGSPSSVRQUJRAO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC(=C(C=C2)O)OC)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.